molecular formula C17H18N2O2 B4037316 2-(benzoylamino)-N~1~-propylbenzamide

2-(benzoylamino)-N~1~-propylbenzamide

Cat. No.: B4037316
M. Wt: 282.34 g/mol
InChI Key: YMQSFQSUXVSHEM-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-N~1~-propylbenzamide is a benzamide derivative characterized by a benzoylamino group (-NH-C(O)-C₆H₅) at the 2-position of the benzene ring and an N-propyl substituent on the adjacent amide nitrogen. Characterization typically involves spectroscopic methods (¹H NMR, ¹³C NMR, IR), elemental analysis, and X-ray crystallography to confirm structure and purity . The benzoylamino moiety is a critical functional group, enabling participation in hydrogen bonding and metal coordination, which may enhance reactivity in catalytic or pharmaceutical contexts .

Potential applications include medicinal chemistry, where benzamide derivatives are explored for antimicrobial, anti-inflammatory, and anticancer activities . The propyl chain in this compound likely modulates lipophilicity, influencing bioavailability and membrane permeability compared to shorter alkyl analogs.

Properties

IUPAC Name

2-benzamido-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-12-18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQSFQSUXVSHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)-N~1~-propylbenzamide typically involves the reaction of anthranylamide with propionic anhydride. The process includes several steps, such as hydrolysis in an alkaline medium and Schotten–Bauman acylation. The use of less toxic and more environmentally friendly solvents like DMSO instead of DMF is recommended for the final steps .

Industrial Production Methods

For industrial production, the synthesis can be optimized by using cost-effective starting materials and environmentally benign methods. The process involves refluxing the crude o-benzoylaminobenzoic acid in acetic anhydride, followed by distillation and cooling .

Chemical Reactions Analysis

Types of Reactions

2-(benzoylamino)-N~1~-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(benzoylamino)-N~1~-propylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anxiolytic and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N~1~-propylbenzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Functional Differences Key Properties/Applications Reference
2-(Benzoylamino)-N~1~-propylbenzamide N-propyl, 2-benzoylamino Balanced lipophilicity Potential antimicrobial agent -
Ethyl 4-(benzoylamino)benzoate Ethyl ester, 4-benzoylamino Ester group enhances hydrophobicity Intermediate in heterocyclic synthesis
E-4c () Propenoic acid, triazolo-pyridazine Conjugated system, acidic moiety High thermal stability (mp 285–288°C)
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester Bulky tert-butyl ester Steric hindrance improves stability Enhanced shelf-life in formulations
N-(2-pyridylmethyl)benzoylamine hydrochloride Pyridylmethyl group, HCl salt Pyridine enhances metal coordination Catalyst in C–C coupling reactions
  • Propyl vs. Ethyl/Methyl Chains : The N-propyl group in the target compound likely increases lipophilicity compared to shorter alkyl chains (e.g., ethyl in ), improving membrane permeability for biological applications .
  • Benzoylamino Position: The 2-position substitution in the target compound may sterically hinder interactions compared to 4-substituted analogs (e.g., ), affecting binding affinity in biological targets .

Physical and Chemical Properties

  • Melting Points : Analogous compounds with rigid conjugated systems (e.g., E-4c in ) exhibit higher melting points (285–288°C) due to strong intermolecular hydrogen bonding and π-π stacking . The target compound’s melting point is unreported but expected to be lower due to the flexible propyl chain.
  • Hydrogen Bonding: The benzoylamino group forms N–H⋯O/N–H⋯Cl hydrogen bonds (e.g., ), critical for stabilizing crystal structures and enhancing solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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